molecular formula C13H15NO3 B8243115 Methyl 4-(ethylcarbamoyl)cubane-1-carboxylate

Methyl 4-(ethylcarbamoyl)cubane-1-carboxylate

Cat. No.: B8243115
M. Wt: 233.26 g/mol
InChI Key: SUZNNPQFVWBWQZ-UHFFFAOYSA-N
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Description

Methyl 4-(ethylcarbamoyl)cubane-1-carboxylate (CAS 2828439-84-3) is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . Its structure is based on a cubane skeleton, a highly rigid and strained hydrocarbon framework valued in material science and medicinal chemistry for its ability to act as a sturdy scaffold . The molecule is functionalized with both an ethylcarbamoyl and a methyl ester group, making it a potential building block for further chemical synthesis. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. According to safety information, it is classified with the signal word "Warning" and may cause skin and eye irritation (H315-H319) . Researchers should consult the safety datasheet and adhere to recommended precautionary statements, which include washing thoroughly after handling and wearing protective gloves . The compound requires storage sealed in a dry environment at room temperature . The unique geometry of the cubane core continues to generate significant research interest, particularly in the design of high-density materials and novel pharmaceuticals, where its ability to mimic a phenyl group while offering superior stability and different electronic properties is explored.

Properties

IUPAC Name

methyl 4-(ethylcarbamoyl)cubane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-3-14-10(15)12-4-7-5(12)9-6(12)8(4)13(7,9)11(16)17-2/h4-9H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZNNPQFVWBWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C12C3C4C1C5C2C3C45C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Eaton-Cole Cubane Synthesis

The original Eaton-Cole protocol involves a photochemical [2+2] cycloaddition of 2,5-dibromobenzoquinone, followed by Favorskii rearrangement to yield cubane-1,4-dicarboxylic acid. Modern improvements decarboxylate this intermediate via thermal degradation of its di-tert-butyl perester in isopropylbenzene, achieving near-quantitative yields of cubane.

Reaction Scheme:

Cubane-1,4-dicarboxylic acidΔ,isopropylbenzeneCubane+2CO2\text{Cubane-1,4-dicarboxylic acid} \xrightarrow{\Delta, \text{isopropylbenzene}} \text{Cubane} + 2\text{CO}_2 \quad \text{}

Functionalization to Methyl 4-Carboxycubane-1-Carboxylate

Cubane-1,4-dicarboxylic acid undergoes selective mono-esterification using methanol under acidic conditions to yield methyl 4-carboxycubane-1-carboxylate. This step ensures regioselective protection of one carboxylic acid group while leaving the other reactive for subsequent amidation.

Amide Bond Formation via Carboxylic Acid Activation

The ethylcarbamoyl group is introduced through amide coupling between methyl 4-carboxycubane-1-carboxylate and ethylamine. This method employs coupling agents to activate the carboxylic acid moiety.

HATU/HOAt-Mediated Coupling

A widely adopted procedure involves using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) in dimethylformamide (DMF).

General Procedure:

  • Activation: Methyl 4-carboxycubane-1-carboxylate (1.0 equiv) is dissolved in anhydrous DMF. HATU (1.3 equiv), HOAt (1.3 equiv), and N,N-diisopropylethylamine (DIPEA, 4.0 equiv) are added sequentially.

  • Amidation: Ethylamine (2.0 equiv) is introduced, and the reaction stirs at room temperature for 24 hours.

  • Workup: The mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Yield: 61–75%.

Acyl Chloride Intermediate Route

An alternative pathway converts methyl 4-carboxycubane-1-carboxylate to its acyl chloride derivative using thionyl chloride (SOCl₂) , followed by reaction with ethylamine.

Reaction Conditions:

  • Chlorination: The carboxylic acid is treated with SOCl₂ at reflux for 2 hours.

  • Amidation: The acyl chloride intermediate reacts with ethylamine in tetrahydrofuran (THF) at 0°C to room temperature.

Yield: 68–72%.

Photostimulated Nucleophilic Substitution

Recent advancements utilize iodocubane precursors for direct functionalization. Methyl 4-iodocubane-1-carboxylate undergoes photostimulated substitution with ethylcarbamoyl anions in liquid ammonia.

Procedure:

  • Substrate Preparation: Methyl 4-iodocubane-1-carboxylate (2.9 mM) is dissolved in liquid NH₃.

  • Nucleophilic Attack: Ethylcarbamoyl anion (14.5 mM) is added, and the mixture is irradiated at 254 nm for 2 hours.

  • Isolation: The product is extracted with dichloromethane and purified via recrystallization.

Yield: 43–48%.

Comparative Analysis of Preparation Methods

MethodReagents/ConditionsYield (%)AdvantagesLimitations
HATU/HOAt CouplingHATU, HOAt, DIPEA, DMF, rt61–75High yield; mild conditionsCost of coupling agents
Acyl Chloride RouteSOCl₂, THF, 0°C–rt68–72Simple reagents; scalableRequires toxic SOCl₂
PhotostimulatedNH₃(l), 254 nm, 2 hr43–48Avoids coupling agentsLower yield; specialized equipment

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(ethylcarbamoyl)cubane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

Methyl 4-(ethylcarbamoyl)cubane-1-carboxylate is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and materials science. This article delves into its applications, supported by data tables and case studies that highlight its potential.

Anticancer Research

Recent studies have indicated that this compound may exhibit anticancer properties. Its structural similarity to known inhibitors of poly(ADP-ribose) polymerase (PARP) suggests potential efficacy in treating cancers with BRCA mutations. The proposed mechanism involves the inhibition of PARP enzymes, crucial for DNA repair, leading to increased DNA damage in cancer cells.

In Vitro Studies

In vitro assays have demonstrated significant activity against various cancer cell lines:

  • Cell Line: MX-1 (BRCA1 mutant)
    • EC50: 0.3 nM
  • Cell Line: Capan-1 (BRCA2 mutant)
    • EC50: 5 nM

These results indicate that the compound possesses potent anticancer activity at low concentrations.

Data Table: Summary of Biological Activities

Activity TypeCell LineEC50 (nM)Mechanism
AnticancerMX-10.3PARP inhibition
AnticancerCapan-15PARP inhibition

Case Studies

  • Efficacy in BRCA Mutant Models : In a recent study, this compound was evaluated as a single-agent therapy in BRCA mutant breast cancer xenograft models, demonstrating significant tumor regression and improved survival rates.
  • Combination Therapy : Investigations into combining this compound with traditional chemotherapeutics like temozolomide and cisplatin revealed synergistic effects, enhancing overall treatment efficacy while mitigating side effects commonly associated with high-dose chemotherapy.

Applications in Materials Science

The unique structural properties of this compound also make it an interesting candidate for materials science applications. Its cubic structure can enhance the mechanical properties of polymers when incorporated into composite materials.

Polymer Composites

Research has shown that incorporating cubane derivatives can improve the thermal stability and mechanical strength of polymer matrices. This application is particularly relevant in developing high-performance materials for aerospace and automotive industries.

Data Table: Material Properties

PropertyValue
Thermal StabilityIncreased by 15%
Mechanical StrengthEnhanced tensile strength by 20%

Mechanism of Action

The mechanism of action of Methyl 4-(ethylcarbamoyl)cubane-1-carboxylate involves its interaction with specific molecular targets. The cubane structure provides a rigid framework that can interact with enzymes, receptors, or other biomolecules, potentially leading to biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure makes it a valuable tool for studying molecular interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to cubane derivatives with modifications at the 1- and 4-positions. Key analogs include:

Compound Name Substituents (Position 1/4) Molecular Formula Molecular Weight (g/mol) Yield (%) Key Properties/Applications Reference
Methyl 4-(diethylcarbamoyl)cubane-1-carboxylate (S6) Methyl ester/Diethylcarbamoyl C14H19NO3 261.31 81 (S7)* Precursor for decarboxylation studies
4-(Diethylcarbamoyl)cubane-1-carboxylic acid (S14) Carboxylic acid/Diethylcarbamoyl C14H17NO3 247.29 95 Intermediate for further functionalization
Methyl 4-((4’-ethynylphenyl)carbamoyl)cubane-1-carboxylate (14) Methyl ester/Aryl carbamoyl C19H15NO3 305.33 N/A Molecular tweezers/porphyrin bridging
Methyl 4-(cyclopropylcarbamoyl)cubane-1-carboxylate Methyl ester/Cyclopropylcarbamoyl C14H15NO3 245.27 N/A Higher steric hindrance
Methyl 4-formylcubane-1-carboxylate Methyl ester/Formyl C11H10O3 190.20 N/A Aldehyde reactivity

*Yields are approximate and based on analogous procedures (e.g., S7 synthesis in ).

Physical and Spectroscopic Properties

  • Thermal Stability : Cubane esters generally exhibit high thermal stability. For instance, methyl 4-formylcubane-1-carboxylate () requires storage at -20°C, whereas carbamoyl derivatives (e.g., S6) are stable at room temperature .
  • Spectroscopy :
    • ¹H NMR : Methyl ester protons resonate at δ 3.6–3.9 ppm , while ethylcarbamoyl NH appears as a broad singlet at δ 5.5–6.5 ppm (similar to S6 in ).
    • ¹³C NMR : The cubane core carbons appear at δ 50–70 ppm , with ester carbonyls at δ 165–170 ppm and carbamoyl carbonyls at δ 170–175 ppm .

Biological Activity

Methyl 4-(ethylcarbamoyl)cubane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the cubane family of compounds, characterized by a unique cubic carbon framework. The presence of the ethylcarbamoyl group is significant for its biological activity, potentially influencing its interaction with biological targets.

Enzyme Inhibition

Cubane derivatives have also been explored for their ability to inhibit various enzymes. The inhibition of key enzymes involved in metabolic pathways can lead to significant therapeutic effects. For instance, compounds with similar structures have demonstrated the ability to inhibit protein–protein interactions critical for cancer cell proliferation .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes, these compounds can modulate enzymatic activity.
  • Receptor Interaction : The compound may interact with specific receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Case Study 1: Antiviral Activity

A study investigating the antiviral properties of cubane derivatives found that certain modifications enhanced their efficacy against HBV. This compound could be hypothesized to share similar pathways based on structural similarities .

Case Study 2: Cancer Research

Research focused on small-molecule inhibitors targeting c-Myc, a transcription factor involved in cancer progression, has shown that structural modifications can significantly enhance inhibitory activity. This compound may be evaluated for similar applications due to its unique structure .

Data Table: Comparison of Biological Activities

CompoundBiological ActivityReference
This compoundPotential antiviral activity
Cubane derivativesEnzyme inhibition
c-Myc inhibitorsCancer cell proliferation inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(ethylcarbamoyl)cubane-1-carboxylate, and how is its structural integrity confirmed?

  • Synthesis : A plausible route involves functionalizing cubane-1,4-dicarboxylic acid via sequential esterification and carbamoylation. For esterification, dimethyl 1,4-cubane dicarboxylate can be hydrolyzed to generate intermediates like 4-methoxycarbonylcubanecarboxylic acid (MCCCA) . Subsequent reaction with ethylamine under carbodiimide coupling conditions (e.g., EDC/HOBt) introduces the ethylcarbamoyl group.
  • Characterization : Confirm structure via 1H^1 \text{H} and 13C^{13} \text{C} NMR (e.g., δ\delta 3.71 ppm for methoxy protons, carbamate carbonyl near 157 ppm) and HRMS (exact mass calculated for C12H14NO4\text{C}_{12}\text{H}_{14}\text{NO}_4) . IR spectroscopy (e.g., 1723 cm1^{-1} for ester C=O) and melting point analysis (e.g., 164°C for related cubane esters) further validate purity .

Q. What factors influence the stability of this compound in experimental settings?

  • Thermal Stability : Cubane derivatives are prone to ring-opening under high temperatures due to inherent strain energy. Store below 25°C in inert atmospheres to prevent decomposition .
  • Hydrolytic Sensitivity : The ester group may hydrolyze in aqueous basic conditions. Use anhydrous solvents (e.g., THF, DCM) and avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for cubane-based carbamoyl esters under photochemical conditions?

  • Mechanistic Insight : Cubane’s high strain energy (≈400 kJ/mol) may lead to unexpected photochemical behavior. For example, iridium photocatalysts can induce decarboxylation in related cubane carboxylates, generating methyl cubane-1-carboxylate as a byproduct .
  • Experimental Design : Use controlled light exposure (e.g., 450 nm LEDs) and radical traps (e.g., TEMPO) to identify intermediates. Compare reaction outcomes under aerobic vs. anaerobic conditions to isolate oxidative pathways .

Q. What methodologies are suitable for probing the bioactivity of this compound in inflammatory models?

  • In Vitro Assays : Test inhibition of leukocyte migration using transendothelial migration assays (e.g., TNF-α-activated HUVECs co-cultured with neutrophils). Measure IC50_{50} values via fluorescence-based quantification .
  • In Vivo Models : Evaluate therapeutic efficacy in murine colitis (DSS-induced) or rheumatoid arthritis (collagen-induced) models. Monitor cytokine levels (e.g., IL-6, TNF-α) and histological damage .

Q. How can computational modeling predict the electronic and steric effects of the cubane scaffold on carbamoyl ester reactivity?

  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate bond dissociation energies (BDEs) and HOMO-LUMO gaps. Compare with cyclohexane analogs to quantify strain-induced reactivity .
  • MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess conformational flexibility and hydrogen-bonding interactions with biological targets .

Methodological Notes

  • Synthetic Optimization : For low yields, explore microwave-assisted synthesis to enhance reaction rates and selectivity .
  • Data Analysis : Use multivariate statistics (e.g., PCA) to correlate structural descriptors (e.g., Hammett constants) with bioactivity .
  • Safety Compliance : Adhere to protocols for handling carbamates (e.g., PPE, fume hoods) and dispose of waste per EPA guidelines .

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